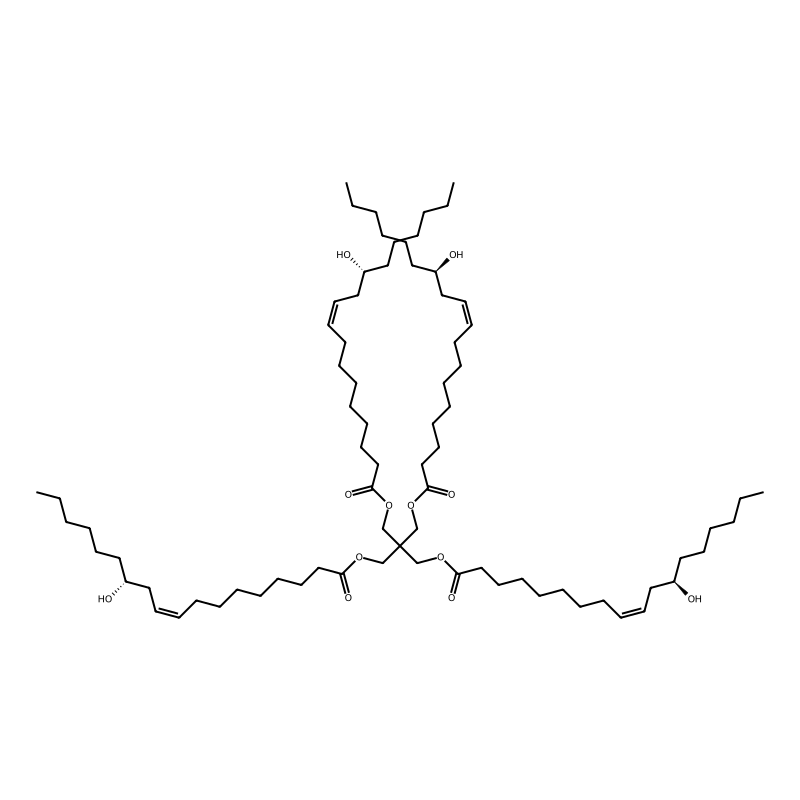

Pentaerythritol tetraricinoleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

InChI

SMILES

Pentaerythritol tetraricinoleate is an organic compound classified as a tetraester derived from pentaerythritol and ricinoleic acid. Its molecular formula is , and it is characterized by the presence of four ricinoleate ester groups attached to a pentaerythritol backbone. This compound is typically a viscous, oily liquid that exhibits properties useful in various industrial applications, particularly in the formulation of lubricants and as a surfactant.

Pentaerythritol tetraricinoleate is notable for its biodegradability and low toxicity, making it an attractive alternative to more harmful synthetic esters. It is often utilized in formulations requiring high lubricity and stability under a range of temperatures.

- Hydrolysis: In the presence of water, the ester bonds can be hydrolyzed, yielding pentaerythritol and ricinoleic acid. This reaction can be catalyzed by acids or bases.

- Transesterification: The compound can react with alcohols to form new esters, which may alter its properties for specific applications.

- Thermal Decomposition: At elevated temperatures, pentaerythritol tetraricinoleate may decompose, leading to the formation of various degradation products. Studies have shown that its thermal stability can be affected by the presence of metals or other catalytic materials .

Pentaerythritol tetraricinoleate is synthesized through esterification reactions between pentaerythritol and ricinoleic acid. The general synthesis process involves:

- Esterification Reaction: Pentaerythritol is reacted with ricinoleic acid in the presence of a catalyst (typically an acid catalyst) under controlled temperature and pressure conditions.

- Purification: The resulting mixture undergoes purification processes such as distillation or chromatography to isolate pentaerythritol tetraricinoleate from unreacted materials and by-products.

This method allows for the production of pentaerythritol tetraricinoleate with varying degrees of purity and specific properties tailored for different applications.

Pentaerythritol tetraricinoleate finds numerous applications across various industries:

- Lubricants: It is commonly used as a base oil in synthetic lubricants due to its excellent lubricity and thermal stability.

- Cosmetics: Its low toxicity makes it suitable for use in skin care products as an emollient.

- Food Industry: It can serve as a food-grade lubricant or thickening agent.

- Surfactants: Employed in formulations requiring emulsification properties.

- Biodegradable Products: Its environmentally friendly profile makes it a candidate for use in biodegradable formulations .

Studies on the interaction of pentaerythritol tetraricinoleate with various substances indicate that it can form stable emulsions with oils and water, enhancing the performance of formulations in which it is used. Additionally, research has shown that its interactions with metal surfaces can influence its thermal stability and degradation pathways .

Similar Compounds: Comparison with Other Compounds

Pentaerythritol tetraricinoleate shares structural similarities with several other compounds, particularly polyols and their esters. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Pentaerythritol | A polyol used as a building block for various esters | |

| Pentaerythritol tetraacetate | A tetraester used in coatings and adhesives | |

| Pentaerythritol trinitrate | An explosive compound used in military applications | |

| Glycerol triester | Used in food products; similar ester structure |

Uniqueness

What sets pentaerythritol tetraricinoleate apart from these compounds is its specific combination of four ricinoleic acid chains, which provides unique properties such as enhanced biodegradability and lower toxicity compared to traditional synthetic lubricants or esters. Its application versatility across both industrial and consumer products further highlights its distinctive role in modern chemistry.

Esterification Reaction Mechanisms

Pentaerythritol tetraricinoleate synthesis involves the esterification reaction between pentaerythritol and ricinoleic acid, where four ricinoleic acid molecules react with the four hydroxyl groups of pentaerythritol to form the tetraester compound . The reaction typically proceeds under elevated temperatures ranging from 150-200°C and requires catalytic assistance to achieve satisfactory reaction rates . The esterification mechanism follows a nucleophilic acyl substitution pathway where the hydroxyl groups of pentaerythritol act as nucleophiles attacking the carbonyl carbon of ricinoleic acid [36].

The reaction is fundamentally reversible and thermodynamically limited, requiring careful control of reaction conditions to drive the equilibrium toward product formation [22]. Water formation as a byproduct necessitates continuous removal to prevent hydrolysis of the formed ester bonds [36]. The presence of the hydroxyl group on ricinoleic acid introduces additional complexity, as this functional group can participate in secondary esterification reactions leading to crosslinking and polymerization [35].

Catalytic Approaches (Tin-Based, Acidic, and Solid Superacids)

Tin-Based Catalysts

Tin-based catalysts represent highly effective options for pentaerythritol tetraricinoleate synthesis due to their Lewis acid properties and tolerance to water [16]. Tin octoate (tin(II) 2-ethylhexanoate) demonstrates exceptional performance in esterification reactions at temperatures above 160°C, enabling the production of bright and clear products with typical catalyst concentrations ranging between 0.01-0.20% [14]. The catalyst provides excellent activity while minimizing secondary reactions compared to traditional acidic catalysts [14].

Tin chloride has emerged as a particularly valuable catalyst for free fatty acid esterification, showing high catalytic activity with an activation energy of 46.79 kilojoules per mole and exhibiting first-order kinetics [16]. The catalyst demonstrates water tolerance and reduced corrosivity compared to mineral acids, making it suitable for industrial applications [16]. Tin oxalate offers another attractive option, as it is non-corrosive and enables production of light-colored esters with minimal side reactions [14].

Acidic Catalysts

Traditional acidic catalysts including sulfuric acid and para-toluenesulfonic acid continue to find application in pentaerythritol ester synthesis . These catalysts typically require concentrations of 0.8% by weight and operate effectively at temperatures around 180°C . The catalytic mechanism involves protonation of the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by the alcohol [36].

Optimization studies have demonstrated that careful control of catalyst concentration and reaction temperature can achieve esterification rates exceeding 99% . However, acidic catalysts may promote unwanted side reactions and require more complex purification procedures compared to tin-based alternatives [14].

Solid Superacids

Solid superacid catalysts offer significant advantages for esterification reactions, providing high catalytic activity while eliminating homogeneous catalyst separation challenges [17] [18]. Radio frequency plasma-modified tin oxide-aluminum oxide solid superacids demonstrate remarkable performance, achieving 92.1% yields under optimized conditions of 180°C and 0.8 megapascals nitrogen pressure [17].

These catalysts feature enhanced Brønsted and Lewis acidity through surface modifications that create oxygen vacancies and improve electron-withdrawing capabilities [17]. Sulfated iron oxide-based solid superacids have shown exceptional stability, maintaining activity through 20 reaction cycles without significant performance degradation [20]. The catalysts operate effectively at temperatures between 200-300°C and demonstrate superior performance compared to traditional silica-alumina catalysts [19].

| Catalyst Type | Operating Temperature (°C) | Concentration (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Tin Octoate | 160-200 | 0.01-0.20 | >95 | [14] |

| Tin Chloride | 150-180 | 0.5-1.0 | >90 | [16] |

| Sulfuric Acid | 180-200 | 0.8 | 99.3 | |

| Solid Superacid | 180 | 0.2 | 92.1 | [17] |

Solvent-Free and Green Synthesis Strategies

Solvent-free synthesis approaches have gained prominence due to environmental considerations and improved process economics [21] [24]. These methodologies eliminate organic solvent dependency while maintaining high reaction efficiency through direct contact between reactants [24]. Mechanochemical activation and thermal processing enable effective molecular interactions without liquid media [21].

Thermal esterification under solvent-free conditions demonstrates particular effectiveness for pentaerythritol tetraesters [5]. Optimization of thermal conditions including temperature profiles, heating duration, and mixing parameters proves critical for achieving high yields while preventing thermal degradation [5]. The absence of solvents concentrates reactants, potentially accelerating reaction rates and improving overall process efficiency [24].

Catalytic systems specifically designed for solvent-free conditions show enhanced selectivity and reduced environmental impact [21]. Heterogeneous catalysts prove particularly valuable as they facilitate easy separation and recycling while maintaining catalytic activity across multiple reaction cycles [20]. Microwave-assisted and ultrasound-assisted synthesis techniques further enhance solvent-free reaction efficiency [30].

Process intensification through continuous flow reactors offers additional advantages for solvent-free esterification [30]. These systems provide precise temperature control, improved heat and mass transfer, and reduced residence times compared to traditional batch processes [27]. Optimization studies indicate that continuous flow systems can achieve yield improvements of 10.3 percentage points compared to conventional batch methods [27].

Raw Material Sourcing and Precursor Chemistry

Ricinoleic Acid Derivation from Castor Oil

Ricinoleic acid constitutes the primary fatty acid component of castor oil, comprising 89-92% of the total fatty acid content [9] [11]. Castor oil extraction from Ricinus communis seeds employs mechanical compression, solvent extraction, aqueous enzymatic processing, or supercritical carbon dioxide methods [9]. The choice of extraction method significantly influences the quality and purity of the resulting oil, with supercritical carbon dioxide extraction providing the highest purity products [10].

Hydrolysis Methods

Traditional hydrolysis approaches include the Twitchell process, which utilizes lipophilic sulfonic acid reagents to facilitate oil-water emulsification [38]. The process operates at atmospheric pressure for 36-48 hours using wooden containers resistant to acidic conditions [38]. Twitchell reagent concentrations of 0.75-1.25% combined with sulfuric acid (1-2%) enable effective triglyceride cleavage [38].

The Colgate-Emery process represents an alternative industrial approach, while alkaline-catalyzed hydrolysis offers improved reaction rates under controlled conditions [9]. Transesterification with methanol followed by hydrolysis provides another pathway, achieving conversion rates exceeding 93% under optimized conditions [38].

Enzymatic Processing

Lipase-catalyzed hydrolysis using Lipozyme TL IM demonstrates superior performance, achieving conversion rates of 96.2 ± 1.5% [9] [11]. The enzymatic process operates under mild conditions at pH 8 and 27°C, providing significant advantages in terms of energy consumption and product quality [38]. The enzyme exhibits high selectivity for ricinoleic acid liberation while maintaining stability across multiple reaction cycles [38].

Candida Antarctica Lipase B shows effectiveness for methyl ricinoleate hydrolysis, achieving 98.5% conversion under optimized conditions of 60°C, 6-hour reaction time, and 4% enzyme concentration [38]. The enzymatic approach offers environmental benefits and simplified purification procedures compared to chemical hydrolysis methods [9].

Purification and Isolation

Ricinoleic acid purification employs low-temperature crystallization from dry acetone [12]. Systematic fractional crystallization at -40°C and -50°C followed by recrystallization at -70°C achieves purity levels exceeding 99% [12]. The solubility of ricinoleic acid in dry acetone at -70°C approximates 0.38 grams per 100 milliliters [12].

| Method | Conversion (%) | Temperature (°C) | Time (hours) | Reference |

|---|---|---|---|---|

| Twitchell Process | 85-90 | 100 | 36-48 | [38] |

| Alkaline Hydrolysis | 93.4 | 60-80 | 2 | [38] |

| Lipozyme TL IM | 96.2 | 27 | 6 | [9] |

| Candida Lipase B | 98.5 | 60 | 6 | [38] |

Pentaerythritol Production Pathways

Pentaerythritol synthesis follows the classical Tollens reaction pathway involving base-catalyzed condensation of acetaldehyde with formaldehyde [3] [32]. The reaction proceeds through multiple stages, beginning with aldol condensation to form beta-hydroxypropionaldehyde, followed by sequential hydroxymethylation reactions [33]. The final step involves a Cannizzaro reaction with formaldehyde to yield pentaerythritol and sodium formate [32].

Reaction Mechanism

The synthesis mechanism involves initial condensation of acetaldehyde with three equivalents of formaldehyde under basic conditions to generate pentaerythrose [3]. Subsequently, a Cannizzaro reaction with a fourth formaldehyde equivalent produces the final tetrol product [3]. The molar ratio of formaldehyde to acetaldehyde critically influences product distribution, with higher ratios favoring dipentaerythritol formation [32].

Sodium hydroxide serves as the primary catalyst, with reaction conditions requiring careful optimization to minimize side reactions [32]. Temperature control proves essential, as elevated temperatures promote polymerization and crosslinking reactions that reduce selectivity [34]. The reaction typically operates at temperatures between 50-70°C under controlled pH conditions [15].

Industrial Production Methods

Modern industrial production employs continuous processes with enhanced heat and mass transfer characteristics [15]. The manufacturing process utilizes methanol-derived formaldehyde through catalytic dehydrogenation, with separated hydrogen serving as fuel to improve process economics [15]. Acetaldehyde production from ethylene provides the second key feedstock [15].

Environmental considerations have driven development of cleaner production technologies that minimize waste formation and energy consumption [15]. Process optimization focuses on maximizing pentaerythritol selectivity while minimizing dipentaerythritol and other byproducts through precise control of reactant ratios and reaction conditions [32].

Purification and Quality Control

Pentaerythritol purification employs crystallization techniques, often incorporating sublimation for high-purity applications [25]. Vacuum crystallization at controlled temperatures enables recovery of products with purity levels exceeding 97.5% [25]. The sublimation process operates under reduced pressure to prevent thermal decomposition while achieving effective separation from impurities [25].

Quality control measures include acid value determination, hydroxyl value analysis, and moisture content assessment . These parameters directly impact esterification performance and final product quality . Advanced analytical techniques including infrared spectroscopy and mass spectrometry provide structural confirmation and purity verification .

Industrial-Scale Production Optimization

Reaction Kinetics and Thermodynamic Controls

The esterification kinetics of pentaerythritol tetraricinoleate formation follow pseudo-first-order behavior when one reactant is present in excess [22]. Activation energies typically range from 30-50 kilojoules per mole, depending on catalyst type and reaction conditions [16] [22]. Temperature dependence follows Arrhenius behavior, with reaction rate constants increasing exponentially with temperature [22].

Thermodynamic Equilibrium

Esterification equilibrium constants demonstrate strong temperature dependence according to van't Hoff relationships [22]. The reaction enthalpy approximates 11.48 kilojoules per mole, indicating a mildly endothermic process [22]. Equilibrium conversion increases with temperature, but excessive temperatures promote thermal degradation and side reactions .

Water activity significantly influences equilibrium position, necessitating continuous water removal for high conversion achievement [27]. Thermodynamic modeling using activity-based approaches provides accurate predictions of equilibrium composition across varying temperature and concentration ranges [22]. The Gibbs free energy of formation enables calculation of equilibrium constants for process optimization [22].

Kinetic Modeling

Mathematical modeling incorporates both forward esterification and reverse hydrolysis reactions [27]. Rate constants for forward esterification typically exceed reverse hydrolysis rates by factors of 50-100 under optimized conditions [27]. Mass transfer limitations become significant at high conversion levels, requiring consideration of diffusion effects in kinetic analysis [20].

Catalyst concentration demonstrates first-order dependence up to optimal levels, beyond which catalyst poisoning or agglomeration may reduce effectiveness . Proton activity rather than total acid concentration often controls reaction rates in acid-catalyzed systems [22]. Temperature optimization balances increased reaction rates against thermal stability limitations [17].

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Activation Energy | 30-50 | kJ/mol | [16] [22] |

| Reaction Enthalpy | 11.48 | kJ/mol | [22] |

| Rate Constant (180°C) | 0.011 | s⁻¹ | [22] |

| Equilibrium Constant (180°C) | 15-25 | - | [22] |

Purification Techniques and Yield Maximization

Distillation Methods

Vacuum distillation represents the primary purification technique for pentaerythritol tetraricinoleate separation [43]. The process operates under reduced pressure (0.2-0.3 pascals) to prevent thermal decomposition of heat-sensitive ester products [42]. Multi-stage distillation systems enable selective removal of unreacted starting materials, water, and byproducts [43].

Molecular distillation provides superior separation efficiency for complex ester mixtures [40] [41]. The technique utilizes extremely short residence times and low operating pressures to minimize thermal stress [40]. Optimal conditions include evaporator temperatures of 120-140°C with feed rates of 1.0 milliliters per minute [42]. Three-stage molecular distillation achieves final product purities exceeding 96% [42].

Short-path evaporation with wiped-film technology enhances heat and mass transfer while reducing thermal exposure [45]. These systems operate with evaporation surface areas of 0.05 square meters and wiper speeds of 240 revolutions per minute [45]. Condenser temperatures maintained at 20°C ensure effective vapor condensation [45].

Chromatographic Purification

Solid-phase extraction using aminopropyl-silica columns enables selective ester isolation with recoveries of 70 ± 3% [44]. The technique separates esters from other lipid classes while avoiding the need for complex chromatographic procedures [44]. Octadecylsilyl columns provide additional purification capability when combined with isopropanol-water mobile phases [44].

High-performance liquid chromatography allows isolation of individual ester species when required for analytical or specialized applications [44]. Column materials and mobile phase compositions require optimization based on specific separation requirements [47]. Boric acid-impregnated silica gel demonstrates effectiveness for purification of sensitive ester compounds [47].

Water Removal Techniques

Continuous water removal proves essential for maximizing esterification yields [36]. Azeotropic distillation effectively removes water while recycling organic components [36]. Molecular sieves provide alternative water adsorption capability without introducing additional separation steps [36]. Dean-Stark apparatus enables water collection and quantification during reaction progress [39].

Microreactor technology with integrated water separation achieves yield improvements of 10.3 percentage points compared to conventional batch processes [27]. The systems utilize T-type zeolite membranes for selective water permeation while retaining organic reactants [27]. Pervaporation through selective membranes offers continuous water removal without vapor-liquid equilibrium limitations [27].

Yield Optimization Strategies

Process optimization requires simultaneous consideration of reaction kinetics, thermodynamic equilibrium, and separation efficiency [30]. Continuous flow reactors provide superior temperature control and mixing compared to batch systems [30]. Heat integration through heat exchangers reduces energy consumption while maintaining optimal reaction temperatures [30].

Catalyst recycling extends catalyst lifetime while reducing production costs [14]. Tin-based catalysts demonstrate stability across multiple reaction cycles with minimal activity loss [16]. Solid superacid catalysts maintain performance through 20 cycles, providing economic advantages for large-scale production [20].

| Purification Method | Recovery (%) | Purity (%) | Operating Conditions | Reference |

|---|---|---|---|---|

| Vacuum Distillation | 85-90 | 95-98 | 0.05 mmHg, 120-140°C | [43] |

| Molecular Distillation | 80-85 | 96-98 | 0.2-0.3 Pa, 140°C | [42] |

| Solid-Phase Extraction | 70 ± 3 | 90-95 | Aminopropyl-silica | [44] |

| Microreactor with Water Separation | 62.6 | 95-97 | T-type zeolite membrane | [27] |

Thermal Stability and Degradation Profiles

Pentaerythritol tetraricinoleate exhibits exceptional thermal stability with degradation onset occurring at temperatures exceeding 200°C . The thermal decomposition process follows a multi-stage degradation pathway characterized by distinct temperature ranges and mechanisms.

The primary decomposition stage occurs between 280-360°C, primarily involving the decomposition of loosely bound or free ricinoleic acid components [2]. This initial stage represents approximately 5-10% mass loss and is attributed to the volatilization of unreacted or physisorbed ricinoleic acid molecules. The secondary decomposition stage takes place at elevated temperatures of 380-470°C, corresponding to the breakdown of the metal-ricinolate ester bonds [2].

Kinetic analysis reveals an activation energy (Ea) of 192 ± 5 kJ/mol for the thermal decomposition process, indicating substantial energy barriers that contribute to the compound's thermal stability [3]. The decomposition mechanism primarily involves radical chain reactions initiated by hydrogen abstraction from ester groups, leading to the formation of carbon dioxide, water, and fragmented hydrocarbon species .

Complete thermal degradation occurs below 500°C, with thermogravimetric analysis demonstrating that pentaerythritol ricinoleate-based compounds maintain structural integrity up to 300°C under inert atmospheric conditions [4]. This thermal stability profile makes pentaerythritol tetraricinoleate suitable for applications requiring sustained performance at elevated temperatures.

| Property | Value/Description | Reference |

|---|---|---|

| Thermal Degradation Onset Temperature | >200°C | |

| Primary Decomposition Range | 280-360°C (loosely bound ricinoleic acid) | [2] |

| Secondary Decomposition Range | 380-470°C (metal-ricinolate complex) | [2] |

| Complete Degradation Temperature | <500°C | [4] |

| Activation Energy (Ea) | 192 ± 5 kJ/mol | [3] |

| Major Decomposition Products | CO₂, H₂O, fragmented hydrocarbons | |

| Mechanism | Radical chain reactions via hydrogen abstraction |

Rheological Behavior and Viscosity Modulation

Pentaerythritol tetraricinoleate demonstrates complex rheological behavior characterized by significant viscosity modulation as a function of temperature and molecular architecture. The kinematic viscosity at 40°C ranges from 221-621 mm²/s, positioning these compounds within ISO VG 220 to 680 classifications suitable for heavy-duty lubricant applications [4] [5].

At elevated temperatures (100°C), the compound maintains substantial viscosity retention with values between 24.3-44.6 mm²/s, demonstrating excellent high-temperature performance characteristics [4]. The viscosity index exceeds 100, indicating minimal viscosity variation with temperature changes and superior thermal stability compared to conventional lubricants [5] [6].

The temperature-viscosity relationship follows predictable patterns, with viscosity decreasing systematically as temperature increases. This behavior is attributed to the weakening of intermolecular forces and increased molecular mobility at elevated temperatures [6] [7]. The density-viscosity correlation has been established through comprehensive measurements under pressure conditions up to 45 MPa, revealing that viscosity functions as TV^γ, where γ relates to intermolecular repulsive potential steepness [6] [8].

Low-temperature performance is exceptional, with pour points below -20°C ensuring excellent fluidity under cold conditions [4]. The flash point ranges from 214-261°C, confirming high thermal stability and safety margins for high-temperature applications [5].

| Property | Value/Range | Notes |

|---|---|---|

| Kinematic Viscosity at 40°C | 221-621 mm²/s | Varies with molecular structure |

| Kinematic Viscosity at 100°C | 24.3-44.6 mm²/s | High retention at elevated temperature |

| Viscosity Index | >100 | Low temperature sensitivity |

| Pour Point | <-20°C | Excellent low-temperature fluidity |

| Flash Point | 214-261°C | High thermal stability |

| Density at 20°C | 0.940-1.054 g/cm³ | Temperature dependent |

| Temperature Dependence | Viscosity decreases with increasing temperature | Follows typical viscosity-temperature relationship |

Solubility and Compatibility with Organic Matrices

Pentaerythritol tetraricinoleate exhibits selective solubility patterns that are highly dependent on solvent polarity and hydrogen bonding capacity. The compound is practically insoluble in water due to its hydrophobic long-chain fatty acid structure, but demonstrates excellent compatibility with various organic matrices [9] [10].

In non-polar solvents such as hexane, cyclohexane, toluene, and chloroform, pentaerythritol tetraricinoleate shows high solubility, making it suitable for applications in lubricant formulations and extraction processes [9] [10]. The compound exhibits moderate to good solubility in polar aprotic solvents including acetone and dimethylformamide, facilitating its use in chemical synthesis and processing applications [9].

Limited solubility is observed in alcoholic solvents such as methanol and ethanol, which can be utilized for purification and fractionation procedures [11]. The solubility behavior is influenced by temperature, with increased solubility observed at elevated temperatures following typical thermodynamic principles [11].

Polymer matrix compatibility has been demonstrated with polyester-urethane systems, where pentaerythritol tetraricinoleate functions effectively as a plasticizer and chain extender [12]. The compound's interfacial properties enable stable emulsion formation, enhancing its utility in cosmetic and industrial formulations .

Hansen Solubility Parameters indicate compatibility with materials having similar polarity and hydrogen bonding characteristics, providing predictive capability for formulation development [14]. The compound's biodegradability and low toxicity enhance its environmental compatibility compared to synthetic alternatives .

| Solvent Type | Solubility | Applications |

|---|---|---|

| Water | Practically insoluble | Emulsion formation |

| Alcohols (methanol, ethanol) | Limited solubility | Formulation aid |

| Non-polar solvents (hexane, cyclohexane) | Highly soluble | Lubricant base oil |

| Polar aprotic solvents (acetone, DMF) | Moderate to good solubility | Chemical synthesis medium |

| Aromatic solvents (benzene, toluene) | Good solubility | Paint and coating formulations |

| Chlorinated solvents (chloroform) | Good solubility | Extraction and purification |

| Polymer matrices | Compatible with polyester-urethanes | Plasticizer and chain extender |

Spectroscopic Characterization (Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, Mass Spectrometry)

Fourier Transform Infrared Spectroscopy provides definitive structural confirmation of pentaerythritol tetraricinoleate through characteristic vibrational modes. The carbonyl stretch appears as a sharp, intense absorption band at 1740-1748 cm⁻¹, confirming the presence of ester functional groups [4] [5] [16]. This frequency is higher than typical carbonyl absorptions due to the electron-withdrawing effect of the ester oxygen.

Aliphatic carbon-hydrogen stretching vibrations are observed at 2863 and 2940 cm⁻¹, corresponding to symmetric and asymmetric C-H stretches of the fatty acid chains [2]. Characteristic bending modes include CH₂ deformation at 1452 ± 22 cm⁻¹ and CH₃ rocking vibrations at 735 ± 20 cm⁻¹ [5]. The C-O stretching vibration appears at 1167 ± 12 cm⁻¹, representing the ester linkage wagging mode [5].

Proton Nuclear Magnetic Resonance Spectroscopy reveals diagnostic signals that confirm the tetraester structure. The α-methylene protons adjacent to the carbonyl group appear as a characteristic multiplet at 2.29-2.33 ppm [16]. The fatty acid chain protons generate complex multiplet patterns between 0.9-2.8 ppm, representing the aliphatic hydrocarbon environment [17].

Carbon-13 Nuclear Magnetic Resonance provides critical structural information, with the carbonyl carbon resonating at 173.24 ppm, confirming ester formation [16] [18]. The quaternary carbon of the pentaerythritol core exhibits distinct chemical shifts that differ by more than 0.5 ppm depending on the degree of substitution, enabling quantitative analysis of ester composition [18].

Mass Spectrometry confirms the molecular weight of pentaerythritol tetraricinoleate with a molecular ion peak at m/z 1257.9 [19]. Fragmentation patterns are dominated by the sequential loss of ricinoleic acid units (296 Da), providing structural elucidation and purity assessment capabilities [20]. Gas chromatography-mass spectrometry enables separation and identification of homologous compounds and isomeric forms [20].

| Technique | Characteristic Signal/Peak | Assignment/Information |

|---|---|---|

| Fourier Transform Infrared Spectroscopy - C=O Stretch | 1740-1748 cm⁻¹ | Ester carbonyl vibration |

| Fourier Transform Infrared Spectroscopy - C-H Stretch | 2863, 2940 cm⁻¹ | Aliphatic C-H stretching |

| Fourier Transform Infrared Spectroscopy - C-H Bend | 1452 ± 22 cm⁻¹ (CH₂), 735 ± 20 cm⁻¹ | CH₂ and CH₃ deformation modes |

| Fourier Transform Infrared Spectroscopy - C-O Stretch | 1167 ± 12 cm⁻¹ | C-O wagging vibration |

| ¹H Nuclear Magnetic Resonance - Ester CH₂ | 2.29-2.33 ppm | α-CH₂ to carbonyl |

| ¹H Nuclear Magnetic Resonance - Fatty acid chain | 0.9-2.8 ppm (multiplet) | Aliphatic protons of fatty acid chains |

| ¹³C Nuclear Magnetic Resonance - Carbonyl | 173.24 ppm | Carbonyl carbon |

| Mass Spectrometry - Molecular Ion | m/z 1257.9 | Molecular weight confirmation |

| Mass Spectrometry - Fragmentation | Loss of ricinoleic acid units (296 Da) | Structural elucidation |